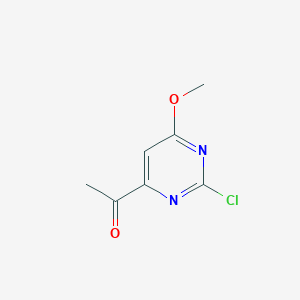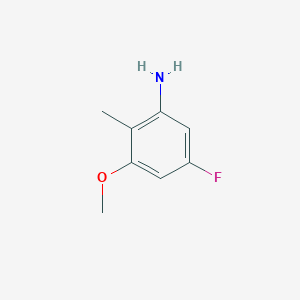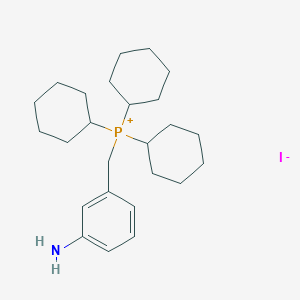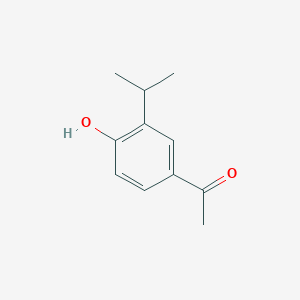![molecular formula C16H8S4 B13141111 7,10,17,20-Tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13141111.png)
7,10,17,20-Tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,10,17,20-Tetrathiahexacyclo[99002,904,8012,19014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene is a complex organic compound characterized by its unique polycyclic structure containing multiple sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,10,17,20-Tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene typically involves multi-step organic reactions. One common approach is the cyclization of precursor molecules containing thiol groups under controlled conditions. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process, along with specific solvents that can stabilize the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, can also be employed to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
7,10,17,20-Tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or disulfides.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with NaBH4 can produce thiols.
Scientific Research Applications
Chemistry
In chemistry, 7,10,17,20-Tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of polycyclic sulfur-containing molecules.
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug development. Its ability to interact with biological molecules, such as proteins and nucleic acids, is of particular interest in medicinal chemistry.
Industry
In industry, this compound can be used in the development of advanced materials, such as conductive polymers and sensors. Its unique electronic properties make it suitable for applications in electronics and nanotechnology.
Mechanism of Action
The mechanism by which 7,10,17,20-Tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene exerts its effects involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of covalent bonds or coordination complexes, affecting the function of the target molecules. The pathways involved may include redox reactions and the modulation of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- 7,10,17,20-Tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene
- 7,10,17,20-Tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-octaene
Uniqueness
The uniqueness of this compound lies in its specific arrangement of sulfur atoms and the resulting electronic properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it valuable for specific applications in research and industry.
This detailed overview provides a comprehensive understanding of 7,10,17,20-Tetrathiahexacyclo[99002,904,8012,19014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C16H8S4 |
|---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene |
InChI |
InChI=1S/C16H8S4/c1-3-17-11-7(1)5-9-13(11)19-16-10-6-8-2-4-18-12(8)14(10)20-15(9)16/h1-4H,5-6H2 |
InChI Key |
BOHWMQDOTCGMII-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=C1C4=C(S3)C5=C(S4)C6=C(C5)C=CS6)SC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


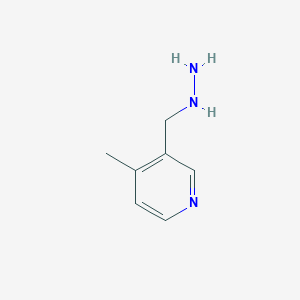
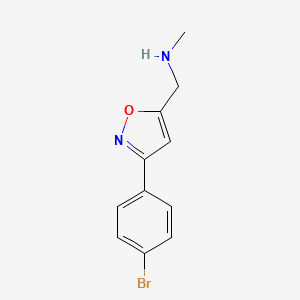
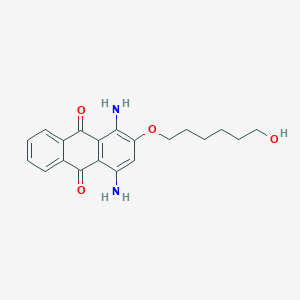
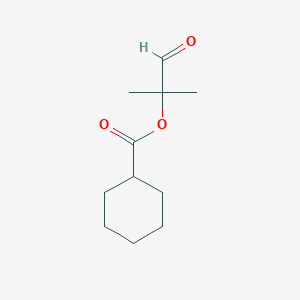
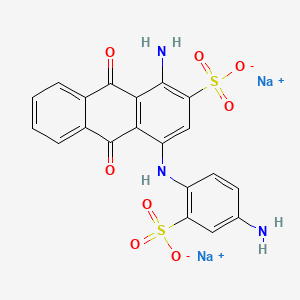

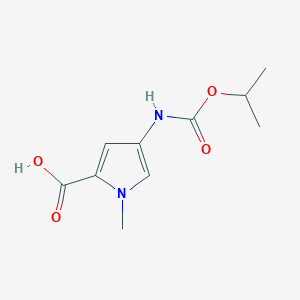

![N-{[3-(Trifluoromethoxy)phenyl]methyl}[3,4'-bipyridin]-5-amine](/img/structure/B13141084.png)
